Shancigusin I

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

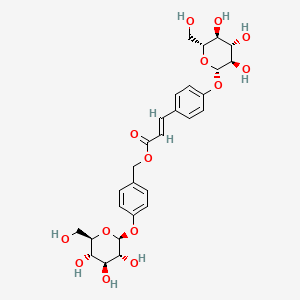

Shancigusin I es un compuesto natural que se encuentra en la planta Cremastra appendiculata, que pertenece a la familia Orchidaceae . Se clasifica como un fenilpropanoide y tiene una fórmula molecular de C28H34O14 con un peso molecular de 594,56 g/mol . Este compuesto es conocido por sus potenciales actividades biológicas y se utiliza principalmente en investigación científica.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

Shancigusin I puede sintetizarse mediante diversas reacciones químicas. Un método común implica la reacción de Perkin para formar el núcleo central de estilbeno . Esta reacción típicamente requiere un aldehído aromático y un anhídrido de ácido en presencia de una base, como el acetato de sodio, bajo condiciones de reflujo.

Métodos de producción industrial

El proceso de extracción implica la extracción con solventes seguida de purificación utilizando técnicas cromatográficas .

Análisis De Reacciones Químicas

Tipos de reacciones

Shancigusin I se somete a varios tipos de reacciones químicas, que incluyen:

Oxidación: Esta reacción se puede llevar a cabo utilizando agentes oxidantes como el permanganato de potasio o el trióxido de cromo.

Reducción: Las reacciones de reducción se pueden realizar utilizando agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.

Sustitución: Las reacciones de sustitución nucleofílica pueden ocurrir, especialmente en los grupos hidroxilo fenólicos.

Reactivos y condiciones comunes

Oxidación: Permanganato de potasio en condiciones ácidas o neutras.

Reducción: Borohidruro de sodio en metanol o etanol.

Sustitución: Haluros de alquilo en presencia de una base como el hidróxido de sodio.

Principales productos formados

Oxidación: Ácidos carboxílicos o quinonas.

Reducción: Alcoholes o alcanos.

Sustitución: Derivados de éter o ésteres.

Aplicaciones Científicas De Investigación

Shancigusin I tiene una amplia gama de aplicaciones de investigación científica:

Mecanismo De Acción

El mecanismo de acción de Shancigusin I implica su interacción con varios objetivos moleculares y vías. Se sabe que ejerce sus efectos al modular la actividad de enzimas y receptores involucrados en los procesos celulares. Por ejemplo, puede inhibir la actividad de ciertas enzimas involucradas en la inflamación, reduciendo así las respuestas inflamatorias .

Comparación Con Compuestos Similares

. Estos compuestos comparten características estructurales similares, pero difieren en sus grupos funcionales específicos y actividades biológicas. Shancigusin I es único debido a su patrón de glicosilación específico, que contribuye a sus propiedades biológicas distintas .

Lista de compuestos similares

- Shancigusin E

- Shancigusin F

- Shancigusin G

- Shancigusin H

- Shancigusin C

Actividad Biológica

Shancigusin I is a naturally occurring compound derived from the orchid species Pleione yunnanensis. It belongs to the class of dihydrostilbenes and has garnered attention for its potential biological activities, particularly in the context of cancer research. This article delves into the biological activity of this compound, summarizing relevant findings from various studies, including its cytotoxic effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its unique chemical structure, which contributes to its biological activity. The compound's structural features include:

- Dihydrostilbene backbone : This configuration is known for various biological activities.

- Hydroxyl groups : These functional groups are often implicated in the modulation of biological processes.

Table 1: Structural Characteristics of this compound

| Feature | Description |

|---|---|

| Class | Dihydrostilbene |

| Molecular Formula | C₁₄H₁₄O₄ |

| Key Functional Groups | Hydroxyl (-OH) |

Cytotoxic Effects

Research has demonstrated that this compound exhibits significant cytotoxic properties against various cancer cell lines. In a study comparing its effects with other compounds, it was found that:

- IC50 Values : The half-maximal inhibitory concentration (IC50) of this compound against sensitive tumor cells was notably lower than that against multidrug-resistant cells, indicating its potential effectiveness in overcoming resistance.

Table 2: Cytotoxicity Data for this compound

| Cell Line | IC50 (µM) | Resistance Ratio |

|---|---|---|

| CCRF-CEM (sensitive) | 17.9 ± 0.6 | 1 |

| CEM/ADR5000 (resistant) | 87.2 ± 9.6 | 4.87 |

The mechanism through which this compound exerts its cytotoxic effects appears to involve:

- Inhibition of ATP-binding cassette (ABC) transporters : These transporters are often responsible for drug resistance in cancer cells.

- Induction of apoptosis : Evidence suggests that this compound may trigger programmed cell death in tumor cells, a critical pathway for effective cancer treatment.

Case Studies

- Study on CCRF-CEM Cells : A study highlighted that this compound inhibited the growth of CCRF-CEM cells effectively, suggesting its potential as a lead compound in developing new anticancer therapies.

- Multidrug Resistance Assessment : In assessing multidrug-resistant CEM/ADR5000 cells, this compound showed a lower degree of cross-resistance compared to standard chemotherapeutics like doxorubicin, indicating its possible utility in treating resistant cancers.

Future Directions and Therapeutic Potential

Given the promising biological activities observed, future research should focus on:

- Further Mechanistic Studies : Understanding the precise molecular pathways affected by this compound could enhance its application in clinical settings.

- Derivatization Studies : Modifying the structure of this compound may lead to compounds with improved efficacy and selectivity against cancer cells.

- Clinical Trials : Ultimately, conducting clinical trials will be essential to evaluate the safety and efficacy of this compound in human patients.

Propiedades

IUPAC Name |

[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl (E)-3-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H34O14/c29-11-18-21(32)23(34)25(36)27(41-18)39-16-6-1-14(2-7-16)5-10-20(31)38-13-15-3-8-17(9-4-15)40-28-26(37)24(35)22(33)19(12-30)42-28/h1-10,18-19,21-30,32-37H,11-13H2/b10-5+/t18-,19-,21-,22-,23+,24+,25-,26-,27-,28-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYFVSRSBPGWWOF-YHUVOSSASA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1COC(=O)C=CC2=CC=C(C=C2)OC3C(C(C(C(O3)CO)O)O)O)OC4C(C(C(C(O4)CO)O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1COC(=O)/C=C/C2=CC=C(C=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H34O14 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

594.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.